molecular formula C9H5BrINO2 B1409625 Methyl 5-bromo-4-cyano-2-iodobenzoate CAS No. 1805487-77-7

Methyl 5-bromo-4-cyano-2-iodobenzoate

Cat. No. B1409625
CAS RN: 1805487-77-7
M. Wt: 365.95 g/mol
InChI Key: UYCVZNZUWLKQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-bromo-4-cyano-2-iodobenzoate” is a synthetic compound. It belongs to the class of benzoic acid derivatives. Its molecular formula is C9H5BrINO2 , and it has a molar mass of 365.95 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-cyano-2-iodobenzoate” consists of a benzoic acid core with bromo, cyano, and iodo substituents, as well as a methyl ester group . The presence of these functional groups may influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-4-cyano-2-iodobenzoate” are not available, compounds with similar structures like “Methyl 4-iodobenzoate” can undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-cyano-2-iodobenzoate” is a solid compound . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety and Hazards

While specific safety and hazard information for “Methyl 5-bromo-4-cyano-2-iodobenzoate” is not available, similar compounds like “Methyl 5-bromo-2-iodobenzoate” are classified as Acute Tox. 3 Oral, indicating that they are toxic if swallowed .

properties

IUPAC Name

methyl 5-bromo-4-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCVZNZUWLKQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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